{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound with a complex structure that includes a chlorinated phenyl ring, an ethylphenoxy group, and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethylphenoxy Intermediate: The reaction begins with the formation of the ethylphenoxy intermediate through the reaction of 2-ethylphenol with a suitable chlorinating agent.
Coupling with Chlorophenylmethylamine: The ethylphenoxy intermediate is then coupled with 2-chlorophenylmethylamine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[2-Chloro-4-(2-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride
- {[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(ethyl)amine hydrochloride
Uniqueness
{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl ring and an ethylphenoxy group makes it particularly interesting for various applications.
Biological Activity
The compound {[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride, with the CAS number 2089277-54-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
- Chemical Formula : C16H19Cl2NO
- Molecular Weight : 312.24 g/mol
- IUPAC Name : 1-[2-Chloro-4-(2-ethylphenoxy)phenyl]-N-methylmethanamine
The structural characteristics of this compound contribute to its biological activity, particularly its interaction with various biological targets.
Antitumor Activity
Research has indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, studies utilizing sulforhodamine B (SRB) assays on human prostate cancer cells (PC3) demonstrated that these compounds could effectively inhibit tumor cell growth .
Toxicological Profile
Studies on methylamine derivatives suggest that high doses may lead to cytotoxic effects. For example, methylamine hydrochloride has been shown to be genotoxic at elevated concentrations, affecting cellular integrity and leading to chromosomal damage . The safety profile of this compound requires careful consideration due to potential toxicity.
Case Study 1: In Vitro Antiproliferative Activity
A study evaluated the antiproliferative effects of a series of phenoxy-containing amines on various cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the micromolar range, suggesting their potential as therapeutic agents against malignancies. The most potent compounds were further analyzed for their effects on cell cycle dynamics and cytoskeletal integrity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 5.0 | HT-29 |
Compound B | 10.0 | M21 |
Compound C | 15.0 | MCF7 |
Case Study 2: Toxicological Assessment
An investigation into the toxicological effects of methylamine derivatives revealed significant insights into their safety profiles. In vivo studies conducted on rodents indicated that doses exceeding 1000 mg/kg body weight resulted in reduced reproductive outcomes and increased genotoxicity markers .
Properties
IUPAC Name |
1-[2-chloro-4-(2-ethylphenoxy)phenyl]-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-3-12-6-4-5-7-16(12)19-14-9-8-13(11-18-2)15(17)10-14;/h4-10,18H,3,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKHEDBIFZRZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC(=C(C=C2)CNC)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.